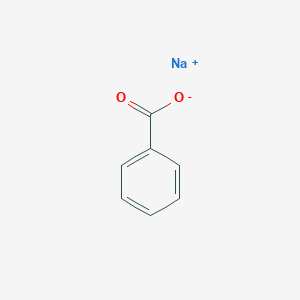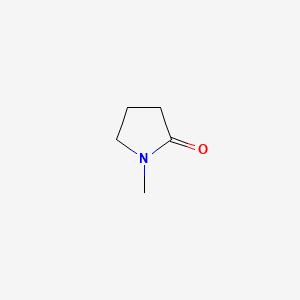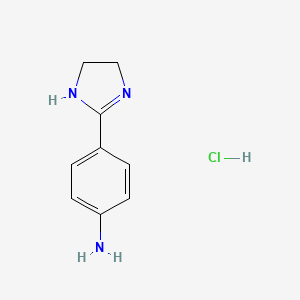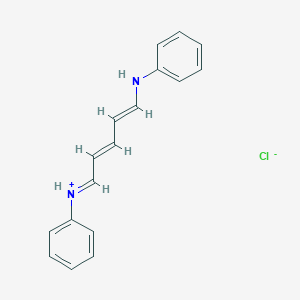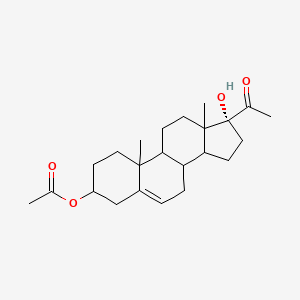![molecular formula C23H23IN2 B7775985 Quinolinium, 1-ethyl-2-[(1-ethyl-2(1H)-quinolinylidene)methyl]-, iodide](/img/structure/B7775985.png)
Quinolinium, 1-ethyl-2-[(1-ethyl-2(1H)-quinolinylidene)methyl]-, iodide
Übersicht
Beschreibung
Quinolinium, 1-ethyl-2-[(1-ethyl-2(1H)-quinolinylidene)methyl]-, iodide is a useful research compound. Its molecular formula is C23H23IN2 and its molecular weight is 454.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality Quinolinium, 1-ethyl-2-[(1-ethyl-2(1H)-quinolinylidene)methyl]-, iodide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Quinolinium, 1-ethyl-2-[(1-ethyl-2(1H)-quinolinylidene)methyl]-, iodide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Enhancing Antidepressant-like Effects
Decynium-22 (D-22) has been found to enhance the antidepressant-like effects of selective serotonin reuptake inhibitors (SSRIs) in mice . SSRIs work by blocking the high-affinity serotonin transporter (SERT), increasing extracellular serotonin, which is thought to initiate downstream events needed for therapeutic effects . D-22, a blocker of low-affinity, high-capacity transporters for serotonin, was found to enhance the neurochemical and behavioral effects of SSRIs . This suggests that D-22-sensitive transporters, such as organic cation transporters (OCTs), could be novel targets for new antidepressant drugs with improved therapeutic potential .
Role in Serotonin Uptake
D-22 has been found to play a significant role in serotonin uptake in mice genetically modified to have reduced or no SERT expression . This suggests that D-22-sensitive transporters might limit the ability of SSRIs to increase extracellular serotonin .
Potential Antidepressant Effects in Juveniles
Unlike in adult mice, D-22 has been found to have standalone antidepressant-like effects in juveniles . Juveniles were found to clear serotonin from the CA3 region of the hippocampus 2-fold faster than adult mice . This suggests that faster serotonin clearance and antidepressant-like effects of D-22 in juvenile mice may be due to functionally upregulated plasma membrane monoamine transporter (PMAT) .
Role in Increasing Serotonin Availability
A synthetic compound like D-22 is able to turn off “secondary” vacuum cleaners in the brain that take up serotonin, resulting in the “happy” chemical being more plentiful . This suggests that D-22 could potentially be used to increase serotonin availability in the brain, which could have implications for the treatment of conditions such as depression .
Wirkmechanismus
Target of Action
Decynium 22, a cationic derivative of quinoline, is a potent inhibitor of the Plasma Membrane Monoamine Transporter (PMAT) and all members of the Organic Cation Transporter (OCT) family in both human and rat cells . It has little effect on high-affinity monoamine transporters such as the dopamine transporter and norepinephrine transporter . It has been shown to have a very high affinity to organic cation transporters in a variety of species, including human, rat, and pig .
Mode of Action
Decynium 22 acts by blocking the uptake of neurotransmitters via its target transporters. It has been shown to block the uptake of the neurotoxin 1-methyl-4-phenylpyridinium (MPP) via the OCT3 transporter in rat astrocytes . This inhibition of neurotransmitter uptake is a key aspect of its mode of action.
Biochemical Pathways
The primary biochemical pathway affected by Decynium 22 is the reuptake of neurotransmitters, particularly serotonin. Serotonin is primarily taken up by the 5-HT transporter (SERT), although it is also taken up by auxiliary transporters, known as “uptake 2”, which include OCT and PMAT . By inhibiting these transporters, Decynium 22 disrupts the normal reuptake process, leading to increased extracellular serotonin levels .
Pharmacokinetics
While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Decynium 22 are not readily available, its solubility in DMSO is reported to be 4.54 mg/ml , which may influence its bioavailability
Result of Action
The primary result of Decynium 22’s action is an increase in extracellular serotonin in the brain. This has been investigated for its potential role in neuropharmacology research, particularly in relation to psychiatric disorders characterized by social impairment, such as schizophrenia and depression . When used in conjunction with Selective Serotonin Reuptake Inhibitors (SSRIs), Decynium 22 has been shown to enhance the effects of SSRIs to inhibit serotonin clearance .
Eigenschaften
IUPAC Name |
1-ethyl-2-[(1-ethylquinolin-1-ium-2-yl)methylidene]quinoline;iodide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N2.HI/c1-3-24-20(15-13-18-9-5-7-11-22(18)24)17-21-16-14-19-10-6-8-12-23(19)25(21)4-2;/h5-17H,3-4H2,1-2H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMYRVMSXMHEDTL-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC2=[N+](C3=CC=CC=C3C=C2)CC)C=CC4=CC=CC=C41.[I-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23IN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Quinolinium, 1-ethyl-2-[(1-ethyl-2(1H)-quinolinylidene)methyl]-, iodide | |
CAS RN |
977-96-8 | |
| Record name | Pseudoisocyanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=977-96-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the primary targets of Decynium 22 in the context of neurotransmitter transport?
A1: Decynium 22 exhibits inhibitory effects on several organic cation transporters (OCT1, OCT2, and OCT3) and the plasma membrane monoamine transporter (PMAT). [ [] ] These transporters are involved in the uptake and clearance of various neurotransmitters, including serotonin, dopamine, and norepinephrine. [ [], [] ]
Q2: How does Decynium 22's interaction with OCT3 impact serotonin levels in the brain?
A2: Studies using mice with reduced serotonin transporter (SERT) function, either through genetic modification or pharmacological inhibition, have shown that Decynium 22 significantly reduces serotonin clearance. [ [], [] ] This suggests that OCT3 plays a compensatory role in serotonin uptake, particularly when SERT function is compromised. [ [] ]
Q3: Does Decynium 22 impact dopamine transport?
A3: Research suggests that while Decynium 22 has a limited direct effect on the dopamine transporter (DAT), it can influence dopamine levels indirectly by inhibiting PMAT, which exhibits a high affinity for dopamine. [ [], [] ] This effect appears to be more pronounced in females, suggesting a potential sex-dependent role for PMAT in dopamine regulation. [ [] ]
Q4: What is the significance of Decynium 22's effect on corticosterone-sensitive transporters?
A4: Decynium 22, similar to corticosterone, can inhibit OCT3. [ [], [], [] ] This suggests potential interaction between these two compounds in modulating neurotransmitter levels. [ [] ] For instance, chronic amphetamine use appears to increase OCT3 expression in the ventral hippocampus, potentially influencing stress-induced serotonin release. This effect can be countered by Decynium 22. [ [] ]
Q5: Does Decynium 22 affect acetylcholine transport in the brain?
A5: Interestingly, research suggests that Decynium 22, unlike its effects on other neurotransmitter systems, does not significantly inhibit acetylcholine uptake in rat cerebral cortex. [ [] ] This finding indicates the presence of a distinct, yet to be fully characterized, acetylcholine transport system in the brain that differs from the typical OCTs and PMAT. [ [] ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



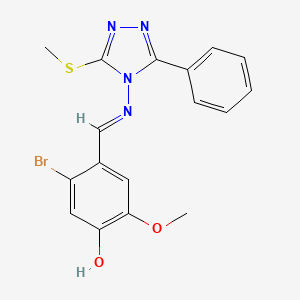

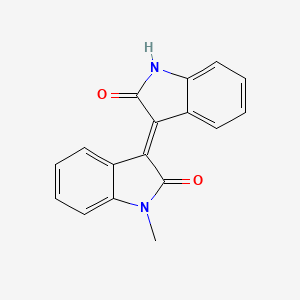
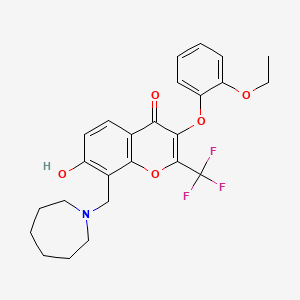
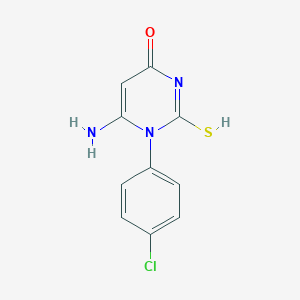
![4-[(Z)-2-quinolin-4-ylethenyl]phenol](/img/structure/B7775957.png)
![Ethanone, 1-[5-methyl-7-(5-methylfuran-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]-](/img/structure/B7775961.png)


